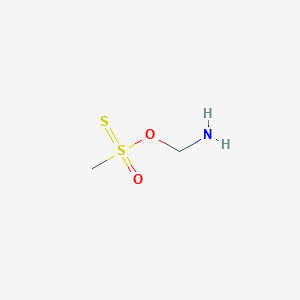

Aminomethyl methanethiosulfonate

Description

BenchChem offers high-quality Aminomethyl methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminomethyl methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H7NO2S2 |

|---|---|

Molecular Weight |

141.22 g/mol |

IUPAC Name |

methylsulfonothioyloxymethanamine |

InChI |

InChI=1S/C2H7NO2S2/c1-7(4,6)5-2-3/h2-3H2,1H3 |

InChI Key |

ITFGUDALSRICKP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=S)OCN |

Origin of Product |

United States |

Foundational & Exploratory

S-Methyl Methanethiosulfonate (MMTS): From Biosynthetic Metabolite to Proteomic Probe

Content Type: Technical Whitepaper & Methodological Guide Audience: Researchers in Metabolomics, Proteomics, and Oncology Drug Development.

Executive Summary

S-methyl methanethiosulfonate (MMTS) has long been pigeonholed as a mere biochemical reagent—a sulfhydryl-blocking agent used to reversibly modify cysteine residues.[1] However, emerging research (2024–2026) has redefined MMTS as a critical endogenous metabolite derived from S-methyl-L-cysteine sulfoxide (SMCSO) in Brassica and Allium species.

This guide bridges the gap between MMTS as a laboratory tool and MMTS as a bioactive phytonutrient. It details the compound's biosynthetic origin, its recently discovered role in modulating mitochondrial metabolism in prostate cancer, and provides a validated analytical workflow for its extraction and quantification.

Chemical Identity & Biological Context[2][3][4][5][6]

The Metabolite vs. The Reagent

While commercially available MMTS is synthesized from methanesulfonic acid and methanethiol, "biogenic" MMTS arises from the enzymatic degradation of organosulfur precursors in cruciferous vegetables.

| Feature | MMTS (Reagent Grade) | MMTS (Bioactive Metabolite) |

| Source | Synthetic (Chemical condensation) | Brassica oleracea (Broccoli, Cauliflower), Allium spp. |

| Precursor | Methanesulfonyl chloride | S-methyl-L-cysteine sulfoxide (SMCSO) |

| Physiological Role | N/A (Exogenous probe) | Mitochondrial metabolic modulator; Anti-oomycete |

| Stability | High (in bottle) | Volatile; reactive toward intracellular thiols |

Biosynthetic Pathway

In biological systems, MMTS is not formed de novo but is a downstream product of cysteine sulfoxide lyase activity. When plant tissue is disrupted, SMCSO is hydrolyzed to methanesulfenic acid, which undergoes condensation and oxidation to form thiosulfinates and subsequently thiosulfonates like MMTS.

Figure 1: The biosynthetic cascade from SMCSO to MMTS in Brassica species.[2] Note the critical oxidation step from thiosulfinate to thiosulfonate.

Mechanism of Action: The Thiol Switch

The biological activity of MMTS—whether as a drug candidate or a reagent—relies on its ability to execute a thiol-disulfide exchange . Unlike alkylating agents (e.g., iodoacetamide) that form irreversible bonds, MMTS methanethiolates cysteine residues. This reaction is reversible using reducing agents like DTT or β-mercaptoethanol, making MMTS a unique "switch" for redox signaling.

The "Mitochondrial Brake" Hypothesis

Recent studies (2025) indicate that MMTS acts as a metabolic modulator in prostate cancer cells (e.g., DU145 lines).[2] By methanethiolating critical cysteine residues in the Electron Transport Chain (ETC), MMTS reduces mitochondrial ATP production and forces a shift toward fatty acid dependency, effectively "starving" the cancer phenotype.

Figure 2: The reversible methanethiolation mechanism. MMTS modifies reactive thiols, generating a mixed disulfide that can be reversed, mimicking cellular redox signaling.

Analytical Protocol: Detection & Quantification

Detecting MMTS in biological matrices is challenging due to its volatility and reactivity. Standard LC-MS often fails because MMTS reacts with the mobile phase or the column stationary phase if not stabilized. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this volatile metabolite.

Experimental Workflow: Extraction from Biological Tissue

Objective: Isolate endogenous MMTS from Brassica tissue or cell lysates without inducing artificial oxidation.

Reagents:

-

Extraction Solvent: Dichloromethane (DCM) (HPLC Grade).

-

Internal Standard: Ethyl methanethiosulfonate (EMTS) or d3-MMTS.

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Protocol:

-

Cryogenic Lysis:

-

Flash-freeze 500 mg of tissue (e.g., cauliflower florets or cell pellet) in liquid nitrogen.

-

Pulverize to a fine powder using a cryomill. Crucial: Do not allow thawing, as native myrosinases will alter the sulfur profile.

-

-

Biphasic Extraction:

-

Add 2 mL of ice-cold DCM containing 10 µM Internal Standard.

-

Vortex vigorously for 1 min.

-

Add 1 mL saturated NaCl solution (brine) to facilitate phase separation.

-

Centrifuge at 3,000 x g for 5 min at 4°C.

-

-

Phase Isolation:

-

Carefully recover the lower organic layer (DCM).

-

Pass the organic phase through a micro-column of anhydrous

to remove residual water.

-

-

Concentration (Gentle):

-

Concentrate the filtrate to ~100 µL using a gentle stream of nitrogen gas. Warning: Do not use vacuum centrifugation (SpeedVac) as MMTS is volatile and will be lost.

-

GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | DB-WAX or HP-5MS (30m x 0.25mm) | Polar column preferred for sulfur separation. |

| Carrier Gas | Helium (1.0 mL/min) | Standard inert carrier. |

| Inlet Temp | 220°C | High enough to volatilize, low enough to prevent thermal degradation. |

| Injection | Splitless (1 µL) | Maximizes sensitivity for trace metabolites. |

| Oven Program | 40°C (2 min) -> 10°C/min -> 240°C | Slow ramp retains volatile MMTS (BP ~170°C). |

| Ion Source | EI (70 eV) | Standard fragmentation. |

| SIM Ions | m/z 79, 45, 126 (Molecular Ion) | m/z 79 ( |

Therapeutic Implications & Toxicology

Therapeutic Potential

The transition of MMTS from "toxin" to "therapeutic lead" rests on its ability to mimic oxidative stress.

-

Prostate Cancer: MMTS treatment (100 µM) in DU145 cells reduces oxidative phosphorylation.[3][4] This forces the cancer cells to rely on glycolysis or fatty acid oxidation, metabolic pathways that can be targeted by combinatorial therapies.

-

Antimicrobial: MMTS exhibits potent anti-oomycete activity against Phytophthora infestans, suggesting potential as a bio-fungicide.

Toxicology & Safety

While a natural metabolite, MMTS is an alkylating-like agent (specifically a sulfenylating agent).

-

Genotoxicity: High concentrations may pose genotoxic risks similar to methyl methanesulfonate (MMS), though the mechanism (thiol modification vs. DNA alkylation) differs.

-

Irritation: It is a lachrymator and skin irritant. All handling requires a fume hood.

References

-

Molecular Nutrition & Food Research (2025). S-Methyl Methanethiosulfonate, the Main Human Metabolite of S-Methyl-L-Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells.

-

Journal of Agricultural and Food Chemistry. S-Methylcysteine sulfoxide in Brassica vegetables and formation of methyl methanethiosulfinate. [5]

-

Biological and Pharmaceutical Bulletin. S-methyl methane thiosulfonate, a new antimutagenic compound isolated from Brassica oleracea.

-

PubChem Compound Summary. S-Methyl methanethiosulfonate (CID 18064).

-

Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide.

Sources

- 1. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 2. S‐Methyl Methanethiosulfonate, the Main Human Metabolite of S‐Methyl‐L‐Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Methyl Methanethiosulfonate, the Main Human Metabolite of S-Methyl-L-Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

biological activity of S-methyl methanethiosulfonate

An In-depth Technical Guide to the Biological Activity of S-methyl methanethiosulfonate (MMTS)

Foreword

S-methyl methanethiosulfonate (MMTS) is far more than a simple organosulfur compound. Initially identified as a volatile organic compound in plants, it has emerged as a powerful and versatile tool in the biochemist's arsenal.[1][2] Its utility stems from a singular, potent reactivity: the specific and reversible modification of cysteine residues. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a mere recitation of facts to provide a deep, mechanistic understanding of MMTS's biological activity. We will explore the "why" behind its effects and the "how" of its application, grounding our discussion in field-proven insights and robust experimental design.

Core Physicochemical Properties and Handling

Before delving into its biological activity, a foundational understanding of MMTS's properties is essential for its effective and safe use in a laboratory setting.

-

Structure: MMTS is an organosulfur compound with the chemical formula CH₃SO₂SCH₃.[1]

-

Appearance: It is a colorless liquid with a characteristic pungent, sulfurous odor.[1]

-

Reactivity: The core of its utility lies in the electrophilic nature of its disulfide bond, which is susceptible to nucleophilic attack by thiol groups.

Table 1: Physicochemical Properties of S-methyl methanethiosulfonate

| Property | Value | Reference |

| IUPAC Name | Methylsulfonylsulfanylmethane | [1] |

| CAS Number | 2949-92-0 | [1] |

| Molar Mass | 126.19 g·mol⁻¹ | [1] |

| Density | 1.337 g/cm³ | [1] |

| Boiling Point | 266-267 °C | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol | [1] |

Safety and Handling: MMTS is classified as a toxic and irritant compound. It is known to cause skin irritation and serious eye irritation.[1][3][4] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work should be conducted in a well-ventilated chemical fume hood.[4]

The Cornerstone of Activity: Reversible Cysteine Modification

The vast majority of MMTS's biological effects can be traced back to its specific interaction with the thiol group (-SH) of cysteine residues within proteins.

Mechanism of Action: S-thiolation

The reaction proceeds via a nucleophilic substitution (Sₙ2-type) mechanism.[5] The deprotonated thiol group of a cysteine residue (the thiolate anion, R-S⁻) acts as the nucleophile, attacking one of the sulfur atoms of the MMTS molecule. This results in the formation of a mixed disulfide bond between the protein and a methylthio group (-SCH₃), releasing methanesulfinate as a leaving group.[6]

This process, often termed S-thiolation or S-methylthiolation, effectively and reversibly caps the reactive cysteine.

Caption: Mechanism of cysteine modification by MMTS.

The Critical Advantage: Reversibility

A key feature that distinguishes MMTS from other common alkylating agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) is the reversibility of the modification.[7][8] The resulting mixed disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), restoring the original free thiol.[5][9]

This reversibility is not merely a chemical curiosity; it is a profound experimental advantage. It allows for the temporary "switching off" of cysteine-dependent functions, which can then be restored to study dynamic processes.[7] This makes MMTS an invaluable tool for:

-

Trapping Thiol-Disulfide States: Capturing the native redox state of proteins for analysis by preventing post-lysis oxidation or disulfide shuffling.[5][7]

-

Protecting Cysteine Residues: Shielding catalytically important cysteines during procedures like protein purification or refolding to prevent irreversible oxidation or degradation.[7]

-

Studying Redox Regulation: Investigating the functional consequences of modifying specific, redox-sensitive cysteines.

Functional Consequences of MMTS-Mediated Modification

By targeting a functionally critical amino acid, MMTS exerts a wide range of biological effects, from inhibiting single enzymes to altering complex cellular metabolic pathways.

Enzyme Inhibition

Many enzymes rely on a nucleophilic cysteine residue in their active site for catalysis.[7] These include cysteine proteases, certain oxidoreductases, and kinases. By modifying this catalytic cysteine, MMTS acts as a potent, reversible inhibitor.[7][10][11]

Notable Examples:

-

Cysteine Proteases: Enzymes like papain are classic targets. MMTS blocks the catalytic Cys25 residue, abolishing proteolytic activity until a reducing agent is added.[6]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): MMTS can reversibly inhibit this key glycolytic enzyme by modifying its active site cysteine, thereby protecting it from oxidative damage.[7]

-

Aquaporins: MMTS has been shown to inhibit the water permeability of certain aquaporins (AQPs), like AQP1, which are sensitive to cysteine modification.[12]

The small molecular size of MMTS is a distinct advantage, allowing it to access buried cysteine residues that may be sterically inaccessible to larger reagents.[7]

Antimicrobial and Cytotoxic Activity

MMTS exhibits broad-spectrum biological activity against a range of organisms, an effect likely mediated by the widespread inhibition of essential thiol-dependent enzymes.

-

Anti-Oomycete Activity: MMTS is a highly effective agent against the oomycete Phytophthora infestans, the causative agent of potato late blight.[2][13][14] It inhibits mycelial growth and zoospore motility at very low concentrations.[2]

-

Broad-Spectrum Toxicity: While promising for agricultural applications, studies have shown that MMTS also has non-negligible toxic effects on other organisms, including fungi, bacteria, nematodes (C. elegans), and plants (A. thaliana).[2][13][14] This broad activity suggests a non-specific mechanism, likely the disruption of numerous cysteine-containing proteins.

Table 2: Reported Cytotoxic and Inhibitory Concentrations of MMTS

| Organism/Cell Type | Effect | Concentration (µg/mL) | Reference |

| Phytophthora infestans | Mycelial Growth ED₅₀ | ~0.01-0.02 | [2] |

| Phytophthora infestans | Zoospore Motility Loss | 0.05 | [2] |

| Saccharomyces cerevisiae | Growth ED₅₀ | 9.08 | [2] |

| Various Bacteria | Minimal Inhibiting Conc. (MIC) | 16 - 64 | [13] |

| DU145 Prostate Cancer Cells | Reduced WST-1 Activity | >175 µM (~22 µg/mL) | [15] |

Modulation of Cellular Metabolism and Signaling

Recent research has illuminated the role of MMTS's primary human metabolite, S-methyl methanethiosulfonate (MMTSO), in altering cancer cell metabolism.[15][16] In studies using DU145 prostate cancer cells, MMTSO was shown to:

-

Reduce Mitochondrial Metabolism: It significantly decreases mitochondrial ATP production and the overall percentage of oxidative phosphorylation.[15][16][17]

-

Alter Energy Source Dependency: It increases the cells' reliance on fatty acid metabolism.[16]

-

Impact Signaling Pathways: Exposure to MMTSO has been shown to upregulate immune response pathways (e.g., IL-6/JAK/STAT3) and downregulate cancer-related pathways like KRAS signaling in hepatoma cells.[15]

Collectively, these changes can shift cancer cells toward a less aggressive, non-cancerous metabolic phenotype, highlighting a potential, though complex, therapeutic avenue.[15][16][17]

Caption: MMTS's impact on key cancer cell signaling pathways.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with robust methodologies to investigate the biological effects of MMTS.

Protocol 1: Assay for Reversible Enzyme Inhibition

This protocol uses a model cysteine protease and a chromogenic substrate to quantify MMTS-mediated inhibition and its reversal.

Objective: To demonstrate and quantify the reversible inhibition of a thiol-dependent enzyme by MMTS.

Materials:

-

Purified enzyme (e.g., Papain)

-

MMTS stock solution (e.g., 100 mM in DMSO)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.5, with 1 mM EDTA)

-

Enzyme activator (e.g., 5 mM L-cysteine or 2 mM DTT in Assay Buffer)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Reducing agent for reversal (e.g., 20 mM DTT)

-

96-well microplate and spectrophotometer.

Methodology:

-

Enzyme Activation: Pre-incubate the enzyme in Assay Buffer with the enzyme activator for 10-15 minutes at 37°C to ensure all catalytic cysteines are in a reduced, active state.

-

Inhibition Step:

-

To triplicate wells, add the activated enzyme solution.

-

Add varying concentrations of MMTS (e.g., 0 µM to 500 µM final concentration). For the control (0 µM), add an equivalent volume of DMSO.

-

Incubate for 30 minutes at room temperature to allow for modification. The causality here is to ensure the reaction between MMTS and the catalytic cysteine reaches completion.

-

-

Activity Measurement (Inhibited State):

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately begin reading the absorbance (e.g., at 405 nm for p-nitroaniline release from BApNA) kinetically for 10-15 minutes. The rate of color change is proportional to enzyme activity.

-

-

Reversal Step:

-

To a parallel set of inhibited wells, add the strong reducing agent (20 mM DTT).

-

Incubate for 30 minutes at room temperature. This step is designed to cleave the mixed disulfide bond formed by MMTS.

-

-

Activity Measurement (Reversed State):

-

Add the chromogenic substrate to the DTT-treated wells and measure the kinetic rate as in step 3.

-

-

Data Analysis: Calculate the rate of reaction for each condition. Compare the activity of the uninhibited control, the MMTS-inhibited samples, and the DTT-reversed samples. A successful experiment will show a dose-dependent decrease in activity with MMTS and a near-complete recovery of activity after DTT addition.

Protocol 2: Cell Viability Assessment Using the MTT Assay

This is a standard colorimetric assay to measure the cytotoxic effects of MMTS on a cell line of interest.[18][19]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of MMTS for a given cell line.

Materials:

-

Adherent or suspension cells (e.g., DU145, HeLa)

-

Complete cell culture medium

-

MMTS stock solution (sterile-filtered)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume growth for 24 hours. This ensures the cells are in a healthy, logarithmic growth phase before treatment.

-

Compound Treatment:

-

Prepare serial dilutions of MMTS in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the MMTS-containing medium to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20]

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gentle mixing on an orbital shaker can aid this process.

-

-

Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm. The reference wavelength corrects for background absorbance.[18]

-

Data Analysis: Subtract the blank values. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of MMTS concentration and use a non-linear regression to determine the IC₅₀ value.

Protocol 3: Identification of MMTS-Protein Adducts via Mass Spectrometry

This advanced "adductomics" workflow is used to identify the specific proteins and cysteine residues modified by MMTS.[21]

Objective: To identify peptides containing a methylthio (-SCH₃) modification after MMTS treatment.

Caption: Workflow for identifying MMTS adducts by mass spectrometry.

Methodology:

-

Sample Preparation: Prepare two identical samples of cell lysate or purified protein. Treat one with MMTS and the other with a vehicle control.

-

Protein Denaturation and Reduction: Denature proteins (e.g., with urea) and reduce disulfide bonds with DTT.

-

Alkylation: Alkylate the newly reduced and any remaining free thiols with an irreversible alkylating agent like iodoacetamide (IAM). This step is critical: it blocks all cysteines that were not modified by MMTS, preventing them from reacting later.

-

Proteolytic Digestion: Digest the proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequence.[22][23][24]

-

Data Analysis: Use a specialized database search algorithm (an "open" or "variable modification" search) to analyze the MS/MS spectra.[25] The goal is to identify peptides that contain a mass modification of +46.00 Da on a cysteine residue, which corresponds to the addition of the methylthio (-SCH₃) group from MMTS. Comparing the MMTS-treated sample to the control will reveal which modifications are specific to the treatment.

Conclusion: A Versatile Probe for Thiol Biology

S-methyl methanethiosulfonate is a uniquely powerful reagent for interrogating the complex world of protein biochemistry and cellular signaling. Its potency lies in the specificity and, crucially, the reversibility of its interaction with cysteine residues. This allows researchers to dissect the function of thiol-dependent enzymes, trap the native redox state of the proteome, and probe the metabolic vulnerabilities of cells. While its broad-spectrum toxicity presents challenges for direct therapeutic development, its utility as a research tool is undisputed.[2][14] A thorough understanding of its mechanism of action and the application of robust, self-validating experimental protocols, as outlined in this guide, will continue to empower discoveries across the landscape of drug development and fundamental biological science.

References

-

S-Methyl methanethiosulfonate - Wikipedia. [Link]

-

Joller, C., et al. (2020). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? Pathogens. [Link]

-

Joller, C., et al. (2020). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? Pathogens. [Link]

-

Kuzikov, A. V., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Al-Salami, H., et al. (2025). S-Methyl Methanethiosulfonate, the Main Human Metabolite of S-Methyl-L-Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells. Molecular Nutrition & Food Research. [Link]

-

Al-Salami, H., et al. (2025). S‐Methyl Methanethiosulfonate, the Main Human Metabolite of S‐Methyl‐L‐Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells. Molecular Nutrition & Food Research. [Link]

-

S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem. [Link]

-

Joller, C., et al. (2020). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? Pathogens. [Link]

-

MMTS (Methyl Methanethiosulfonate) - Mtoz Biolabs. [Link]

-

Detrembleur, C., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences. [Link]

-

S-Methyl Methanethiosulfonate | Starshinechemical. [Link]

-

Solovyeva, E. M., et al. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]

-

Visser, F., et al. (2011). Identification of cysteines involved in the effects of methanethiosulfonate reagents on human equilibrative nucleoside transporter 1. Biochemical Pharmacology. [Link]

-

Nuti, E., et al. (2009). Inhibition of enzyme activity of and cell-mediated substrate cleavage by membrane type 1 matrix metalloproteinase by newly developed mercaptosulphide inhibitors. Biochemical Journal. [Link]

-

Butinar, M., et al. (2023). Structural Transitions of Papain-like Cysteine Proteases: Implications for Sensor Development. Biosensors. [Link]

-

ResearchGate. (2007). Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? | Request PDF. [Link]

-

ResearchGate. (2025). (PDF) S-Methyl Methanethiosulfonate, the Main Human Metabolite of S-Methyl-L-Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells. [Link]

-

Lim, E. J., et al. (2012). Methylsulfonylmethane Suppresses Breast Cancer Growth by Down-Regulating STAT3 and STAT5b Pathways. PLoS ONE. [Link]

-

Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage. (2024). Research Square. [Link]

-

Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? (2007). FEBS Letters. [Link]

-

Mass Spectrometry in Pharmaceutical Research: Unlocking Insights for Drug Development. (2023). MtoZ Biolabs. [Link]

-

Supporting Information for Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries. (2021). ACS Publications. [Link]

-

Koivisto, P., & Peltonen, K. (2010). Analytical methods in DNA and protein adduct analysis. PubMed. [Link]

-

Gmelin, C., et al. (2021). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences. [Link]

-

AdductHunter: identifying protein-metal complex adducts in mass spectra. (2024). Journal of Cheminformatics. [Link]

-

Loureiro, D. J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites. [Link]

-

Chavez, J. D., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

-

A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography. (2016). CDC Stacks. [Link]

-

Enzymes: Inhibitors (A-level Biology). (n.d.). Study Mind. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

Enzyme Inhibition - Types of Inhibition. (2024, April 8). TeachMePhysiology. [Link]

-

Mass Spectrometry Imaging in Pharmaceutical Development. (2024, July 29). Technology Networks. [Link]

-

The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols. (n.d.). PMC. [Link]

-

Li, M., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ResearchGate. [Link]

-

Vartak, D. G., & Gemeinhart, R. A. (2007). Matrix metalloproteases: underutilized targets for drug delivery. Journal of Drug Targeting. [Link]

-

Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts. [Link]

-

M-TRAM The Master of Science in Translational Research and Applied Medicine. (n.d.). Stanford University. [Link]

-

Impact of Model‐Informed Drug Development on Drug Development Cycle Times and Clinical Trial Cost. (2025, March 26). PMC. [Link]

Sources

- 1. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. S-Methyl Methanethiosulfonate | Starshinechemical [starshinechemical.com]

- 5. Buy S-Methyl methanethiosulfonate | 2949-92-0 [smolecule.com]

- 6. Structural Transitions of Papain-like Cysteine Proteases: Implications for Sensor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MMTS (Methyl Methanethiosulfonate) [mtoz-biolabs.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. S‐Methyl Methanethiosulfonate, the Main Human Metabolite of S‐Methyl‐L‐Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. S-Methyl Methanethiosulfonate, the Main Human Metabolite of S-Methyl-L-Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. gmi-inc.com [gmi-inc.com]

- 23. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. technologynetworks.com [technologynetworks.com]

- 25. biorxiv.org [biorxiv.org]

Methodological & Application

MMTS as a reversible cysteine blocking agent

Application Note: MMTS as a Reversible Cysteine Blocking Agent

Part 1: Executive Summary

Methyl methanethiosulfonate (MMTS) is a sulfhydryl-reactive reagent that specifically methiolates cysteine residues. Unlike the irreversible alkylation driven by Iodoacetamide (IAA) or N-ethylmaleimide (NEM), MMTS modifies cysteine thiols (

This unique chemical property allows for reversibility . The modification can be removed using reducing agents (DTT,

Part 2: Technical Background & Mechanism

The Chemistry of Methiolation

MMTS belongs to the methanethiosulfonate (MTS) class of reagents. It reacts specifically with the thiolate anion (

The Reaction:

Key Characteristics:

-

Speed: The reaction rate is extremely fast (

), often exceeding that of IAA or NEM. -

Reversibility: The resulting bond is a disulfide.[1][2][3][4] It is stable in the absence of reductants but easily cleaved by thiols (DTT) or phosphines (TCEP).

-

Size: The added group (

) is small and uncharged, unlike the bulky N-ethylmaleimide or charged iodoacetate.

Comparative Analysis: MMTS vs. Standard Blockers

| Feature | MMTS (Methyl methanethiosulfonate) | IAA (Iodoacetamide) | NEM (N-ethylmaleimide) |

| Reaction Type | Methiolation (Disulfide exchange) | Alkylation ( | Alkylation (Michael Addition) |

| Reversibility | Yes (via DTT/TCEP) | No (Irreversible) | No (Irreversible) |

| Reaction Rate | Very Fast | Slow/Moderate | Fast |

| Added Mass | +46.1 Da | +57.0 Da | +125.1 Da |

| Charge | Neutral | Neutral (IAA) / Negative (Iodoacetic Acid) | Neutral |

| Primary Use | Structural probing (SCAM), reversible protection | Mass Spec (Peptide mapping) | Permanent blocking |

Part 3: Core Applications

Application A: Reversible Protection During Purification

Concept: Oxidative environments during cell lysis can cause aberrant disulfide bond formation (scrambling) or irreversible oxidation to sulfinic/sulfonic acids. Strategy: Block free cysteines with MMTS immediately upon lysis. Purify the protein in the "blocked" state. Once purified, remove the block with DTT to restore activity or native folding.

Application B: Substituted Cysteine Accessibility Method (SCAM)

Concept: SCAM is used to map the topology of membrane proteins (e.g., ion channels).[3] Strategy:

-

Mutate: Systematically replace residues in a channel with Cysteine (Cys-scanning).

-

Express: Express the mutant protein in a cell system (e.g., Xenopus oocytes).

-

Probe: Apply MMTS. If the residue is exposed to the aqueous environment (pore-lining), MMTS will react.

-

Assess: Measure channel function. If MMTS reaction alters the current/flux, the residue is functionally critical and exposed.

-

Note: MMTS is small and neutral.[5] If a bulky or charged MTS reagent (like MTSET) blocks the channel but MMTS does not, it provides data on the size of the pore constriction.

-

Part 4: Visualization (Pathways & Workflows)

Figure 1: The Reversible Blocking Cycle

This diagram illustrates the chemical cycle of blocking a protein with MMTS and restoring it with DTT.

Figure 2: SCAM Experimental Workflow

The logical flow for mapping membrane protein topology using Cysteine scanning and MMTS.

Part 5: Detailed Protocols

Protocol A: Preparation of MMTS Stock Solution

MMTS is volatile and unstable in aqueous solution over time. Prepare fresh.

-

Safety: Wear gloves, goggles, and work in a fume hood. MMTS has a strong sulfur stench and is toxic.

-

Solvent: Dilute pure MMTS liquid (Density

, MW -

Concentration: Prepare a 200 mM Stock .

-

Calculation: Pure MMTS is

. Dilute 1:50 (e.g.,

-

-

Storage: Store aliquots at -20°C under argon/nitrogen if possible. Stable for 1-2 months in organic solvent. Do not store in aqueous buffer.

Protocol B: Reversible Labeling of Protein Thiols

Materials:

-

Protein sample (1-5 mg/mL) in non-reducing buffer (PBS or Tris-HCl, pH 7.0–8.0).

-

Note: Avoid buffers with reducing agents (DTT, mercaptoethanol) or large amounts of imidazole if possible (though MMTS is generally specific).

-

MMTS Stock (200 mM).

Steps:

-

Equilibration: Ensure protein is in a buffer at pH 7.0–8.0. The thiolate anion is the reactive species; reaction is slower at pH < 6.0.

-

Addition: Add MMTS to a final concentration of 1–2 mM . (A 20-fold molar excess over total thiols is recommended).

-

Incubation: Incubate at Room Temperature for 15–30 minutes .

-

Insight: Because MMTS is small and fast, long incubations (hours) are unnecessary and may increase non-specific background.

-

-

Quenching (Optional): If precise kinetics are required, quench with excess free Cysteine or Methionine, or proceed immediately to desalting.

-

Removal of Excess Reagent: Remove unreacted MMTS via Zeba spin columns, dialysis, or size-exclusion chromatography (SEC).

-

Validation: The protein is now "blocked." It should be resistant to oxidation and aggregation.

-

Protocol C: Reversal of MMTS Modification

Materials:

Steps:

-

Preparation: Prepare a fresh 1 M DTT stock.

-

Reduction: Add DTT to the protein sample to a final concentration of 10–50 mM .

-

Incubation: Incubate at Room Temperature for 15–30 minutes or 37°C for 10 minutes.

-

Verification: The protein is now returned to the reduced sulfhydryl state (

).-

Activity Assay: If the protein is an enzyme with a catalytic cysteine, activity should be restored to >90% of native levels.

-

Part 6: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Incomplete Blocking | pH too low | Adjust buffer to pH 7.5–8.0 to favor thiolate formation. |

| Incomplete Blocking | Oxidation prior to labeling | Treat with DTT first, remove DTT (desalt), then label with MMTS. |

| Cannot Reverse | "Scrambling" occurred | MMTS can promote thiol-disulfide exchange.[4] Ensure rapid quenching and avoid intermediate pH during storage. |

| Precipitation | Hydrophobic effect | Although MMTS is small, modifying many surface cysteines can alter solubility. Reduce protein concentration. |

| Loss of Activity | Modification of Active Site | If the active site contains Cys, MMTS will inhibit it. This confirms the Cys is critical. |

Part 7: References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

-

The authoritative text on SCAM and the use of MTS reagents.

-

-

Smith, D. J., et al. (1975). Reaction of methyl methanethiosulfonate with active-site thiol groups. Biochemistry, 14(4), 766-771.

-

Foundational paper describing the chemistry and kinetics of MMTS.

-

-

Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430.

-

Detailed review of sulfhydryl reagent properties including MMTS.

-

-

Holmgren, A. (1979). Thioredoxin catalyzes the reduction of insulin disulfides by dithiothreitol and dihydrolipoamide. Journal of Biological Chemistry, 254(19), 9627-9632.

-

Provides context on the reversibility of disulfide bonds using DTT.

-

Sources

- 1. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

Application Note: A Practical Guide to Cysteine Modification using Methyl Methanethiosulfonate (MMTS) for Protein Structural and Functional Studies

Abstract

Methyl methanethiosulfonate (MMTS) is a small, thiol-reactive compound widely used for the reversible modification of cysteine residues in proteins.[1] Its ability to form a mixed disulfide with sulfhydryl groups offers a versatile tool for protein chemists and proteomics researchers. This guide provides a comprehensive overview of MMTS, detailing the chemical basis of its reactivity, its core applications in protein science, and practical, step-by-step protocols for its use. We will explore its utility in trapping thiol-disulfide states, mapping cysteine accessibility, and as a protective agent during protein purification, while also addressing critical experimental parameters and potential pitfalls to ensure robust and reproducible results.[2][3]

The Chemistry of MMTS Modification

At the heart of MMTS's utility is its specific and reversible reaction with the sulfhydryl (thiol) group of cysteine residues. The reaction proceeds via a nucleophilic attack of the deprotonated cysteine (thiolate anion, -S⁻) on the disulfide bond of MMTS. This results in the formation of a mixed disulfide bond on the protein (S-methylthiolation) and the release of methanesulfinic acid.

This modification, adding a -S-CH₃ group, has a mass increase of approximately 47 Da, which is readily detectable by mass spectrometry.[4] A key advantage of MMTS over other common alkylating agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) is that the resulting disulfide bond is reversible.[2] It can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), restoring the native cysteine residue.[4]

However, it is crucial to recognize that under certain conditions, MMTS can promote the formation of unintended intramolecular or intermolecular disulfide bonds rather than simply capping the free thiol.[3][5][6] Careful control of reaction conditions is therefore paramount.

Caption: Reaction of a protein cysteine with MMTS.

Core Applications in Protein Science

The unique properties of MMTS lend it to several key applications:

-

Trapping Thiol-Disulfide States: MMTS is used to rapidly block free thiols, effectively "trapping" the native redox state of a protein at a specific moment.[3][5] This is invaluable for studying redox-regulated proteins or quantifying disulfide bonds.

-

Reversible Enzyme Inhibition: Many enzymes possess a critical cysteine residue in their active site. MMTS can be used to reversibly inhibit these enzymes, allowing for controlled studies of their function.[2] The activity can often be restored by adding a reducing agent.

-

Protecting Group during Purification: Due to its small size and the reversibility of the modification, MMTS can be used to protect sensitive cysteine residues from oxidation or unwanted side reactions during lengthy purification or refolding procedures.[2]

-

Cysteine Accessibility Mapping (Footprinting): In a "tag-switch" or differential alkylation workflow, MMTS can be used to block solvent-exposed cysteines on a protein in its native state. After denaturation, previously buried cysteines become exposed and can be labeled with a different reagent (e.g., one containing a biotin or fluorescent tag). This approach, often coupled with mass spectrometry, reveals which cysteines are on the protein surface versus those buried in the core or at interaction interfaces.[7][8]

Experimental Design and Key Parameters

Successful and reproducible experiments with MMTS require careful consideration of several factors. The following table provides a starting point for optimization.

| Parameter | Recommended Range | Rationale & Considerations |

| MMTS Concentration | 1-10 mM (5-50x molar excess over protein thiols) | A sufficient molar excess ensures complete and rapid modification. Higher concentrations can increase off-target reactions. Start with a 10-20 fold molar excess and optimize.[9] |

| pH | 6.5 - 8.0 | The reaction is dependent on the thiolate anion (-S⁻), which is favored at higher pH. However, pH > 8.0 can increase the rate of MMTS hydrolysis and reaction with other nucleophilic residues like lysine. A pH of ~7.5 is a common starting point.[10] |

| Reaction Time | 15 min - 2 hours | Reaction time depends on temperature, pH, and cysteine accessibility. For surface-exposed thiols, 15-30 minutes at room temperature is often sufficient. Buried thiols may require longer incubation or partial denaturation.[10][11] |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow the reaction but can improve specificity and protein stability. Room temperature (~22-25°C) is common for faster, routine blocking.[10] |

| Buffer Composition | Phosphate, HEPES, Tris | Use buffers free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol), which would compete for reaction with MMTS.[10] |

| Quenching | DTT, TCEP, β-mercaptoethanol | If the goal is to stop the reaction without reversing the modification, rapid buffer exchange (e.g., spin column) is necessary. If reversal is desired, add a reducing agent like DTT to a final concentration of 5-20 mM.[12] |

Detailed Protocols

Protocol 4.1: General Protocol for Reversible Blocking of Free Sulfhydryls

This protocol is designed for general-purpose blocking of accessible cysteine residues.

-

Protein Preparation: Prepare the protein sample in a thiol-free buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Ensure the protein concentration is known.

-

MMTS Stock Solution: Prepare a fresh 100 mM stock solution of MMTS in a water-miscible organic solvent like DMSO or ethanol.

-

Reaction Setup: Add the MMTS stock solution to the protein sample to achieve the desired final concentration (e.g., a 20-fold molar excess over the estimated total free thiols). For example, for a 1 mL protein solution at 50 µM with 2 free cysteines (100 µM total thiols), add 20 µL of 100 mM MMTS for a final concentration of 2 mM.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. For sensitive proteins, this can be performed at 4°C for 2-4 hours.

-

Removal of Excess MMTS: Remove unreacted MMTS by buffer exchange using a desalting column (e.g., G-25 spin column) pre-equilibrated with the desired downstream buffer.[13]

-

(Optional) Reversal of Modification: To reverse the S-methylthiolation, add DTT to the modified protein sample to a final concentration of 10-20 mM and incubate for 1 hour at room temperature.

Protocol 4.2: Cysteine Accessibility Mapping using Differential Alkylation and Mass Spectrometry

This workflow identifies solvent-exposed vs. buried cysteine residues.

Caption: Workflow for differential cysteine labeling.

-

Block Exposed Cysteines: Treat the native protein with MMTS as described in Protocol 4.1, steps 1-5. This will modify the solvent-accessible thiols.

-

Denature and Reduce: Denature the MMTS-treated protein using 8 M urea or 6 M guanidine hydrochloride to expose the previously buried cysteine residues. If the protein contains native disulfide bonds that are also to be analyzed, add a reducing agent like 10 mM DTT and incubate for 1 hour at 37°C.

-

Alkylate Newly Exposed Cysteines: Alkylate the newly available thiol groups with an irreversible alkylating agent. Add iodoacetamide (IAM) to a final concentration of 20-50 mM and incubate for 30-45 minutes in the dark at room temperature.

-

Quench and Prepare for Digestion: Quench the IAM reaction by adding DTT to a final concentration of 50-100 mM. Dilute the sample at least 4-fold with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

-

Proteolytic Digestion: Add a protease such as trypsin (typically at a 1:50 enzyme:protein ratio) and incubate overnight at 37°C.

-

Sample Cleanup and LC-MS/MS: Acidify the digest (e.g., with formic acid) and clean up the peptides using a C18 desalting column or tip. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use proteomic search software to identify peptides. Search for variable modifications corresponding to S-methylthiolation (+47.0 Da) on cysteine residues that were solvent-exposed, and carbamidomethylation (+57.0 Da from IAM) on cysteine residues that were buried or part of a native disulfide bond.

Troubleshooting and Considerations

-

Incomplete Labeling: If mass spectrometry reveals unmodified cysteines, consider increasing the molar excess of MMTS, reaction time, or pH. Ensure no competing thiol reagents are present in the buffer.

-

Protein Precipitation: Some proteins may be unstable during labeling. Perform the reaction at 4°C or reduce the concentration of organic solvent used to dissolve the MMTS.

-

Off-Target Reactions: While highly specific for thiols, at high pH and concentration, MMTS can react with other nucleophiles. Verify modification sites by tandem mass spectrometry.

-

Unintended Disulfide Formation: MMTS can potentially promote disulfide exchange.[6] To minimize this, use the lowest effective concentration and time, and consider working at a slightly acidic to neutral pH if possible. Compare results with a different blocking reagent like NEM as a control.

References

-

Kacprzak, S., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

-

Mtoz Biolabs. (n.d.). MMTS (Methyl Methanethiosulfonate). Mtoz Biolabs. Available at: [Link]

-

Karala, A. R., & Ruddock, L. W. (2007). Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? Antioxidants & Redox Signaling. Available at: [Link]

-

Wikipedia. (2023). S-Methyl methanethiosulfonate. Wikipedia. Available at: [Link]

-

Rhee, S. G., et al. (2000). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Kovalyov, A. S., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. Available at: [Link]

-

O'Reilly, E., et al. (2018). Schematic of l-cysteine reaction with MMTS to convert the cysteine... ResearchGate. Available at: [Link]

-

Poole, L. B., & Karplus, P. A. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Carroll, K. S., et al. (2011). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. ACS Chemical Biology. Available at: [Link]

-

Beitz, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. Available at: [Link]

-

Molecular Devices. (n.d.). Optimizing the labeling of proteins. Molecular Devices. Available at: [Link]

-

Jaffrey, S. R., & Snyder, S. H. (2013). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Circulation Research. Available at: [Link]

-

Parker, C. E., & Borchers, C. H. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. Available at: [Link]

-

Ge, Y., et al. (2021). Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

NanoTemper Technologies. (n.d.). Labeling Membrane Proteins for Binding Assays. NanoTemper Technologies. Available at: [Link]

-

Srisailam, S., et al. (2017). Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase. Journal of Biomolecular NMR. Available at: [Link]

-

Indeykina, M. I., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Available at: [Link]

-

PreOmics. (2024). Optimizing Proteomics Sample Preparation for TMT Labeling. PreOmics. Available at: [Link]

-

Held, J. M., et al. (2019). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Nature Communications. Available at: [Link]

-

Brandes, N., & Schmitt, S. (2015). Differential alkylation-based redox proteomics – Lessons learnt. Free Radical Biology and Medicine. Available at: [Link]

-

Wikipedia. (2023). Protein mass spectrometry. Wikipedia. Available at: [Link]

Sources

- 1. MMTS (Methyl Methanethiosulfonate) [mtoz-biolabs.com]

- 2. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? | Sigma-Aldrich [sigmaaldrich.com]

- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: S-methyl methanethiosulfonate (MMTS)

Topic: Advanced Troubleshooting & Optimization of MMTS in Protein Chemistry

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The Kinetic Trap

Welcome to the MMTS technical hub. You are likely here because you need to block free cysteine thiols reversibly, a requirement that eliminates standard alkylating agents like Iodoacetamide (IAM) or N-ethylmaleimide (NEM).[1]

The Core Value Proposition:

MMTS is a sulfhydryl-reactive reagent that modifies sulfhydryls (–SH) to form a mixed disulfide (–S–S–CH₃).[1] Unlike the thioether bond formed by NEM/IAM, this mixed disulfide can be cleaved by reducing agents (DTT,

The Core Challenge: MMTS is volatile, hydrolytically unstable, and prone to "disulfide scrambling" if the protocol is not kinetically controlled. This guide addresses the failure points between "adding the reagent" and "getting the data."

The Chemistry of Failure (Mechanism & Storage)

Mechanism of Action

MMTS reacts with the thiolate anion (

-

Leaving Group: Methanesulfinic acid.

-

Adduct: S-methylthio derivative (Methylthiolation).

-

Mass Shift: +46.1 Da per cysteine.

Critical Handling Protocols

Q: My MMTS stock smells faint. Is it still good? A: No. MMTS is a potent lachrymator with a stench resembling rotting cabbage. If the odor is faint, the reagent has likely hydrolyzed or evaporated.

-

The Hydrolysis Trap: In aqueous buffers, MMTS hydrolyzes to methanesulfonic acid and dimethyl disulfide. This lowers the effective concentration and acidifies your buffer.

-

Storage Rule: Store neat liquid at 4°C or -20°C under argon/nitrogen. Never make aqueous stock solutions for storage. Prepare immediately before use in solvent (DMSO/Ethanol) or add directly to the reaction if solubility permits.

Workflow Visualization: The Reversible Blocking Cycle

The following diagram illustrates the decision logic for MMTS usage, highlighting the critical "Rescue Step" often missed in standard protocols.

Figure 1: The MMTS Reversible Blocking Workflow. Note the critical pH checkpoint and the specific mass shift verification step.

Troubleshooting Guide (FAQ)

Scenario A: Incomplete Blocking

Symptom: Ellman’s reagent (DTNB) still detects free thiols after MMTS treatment.

-

Cause 1: pH Mismatch.

-

Explanation: Cysteine pKa is typically ~8.[1]3. MMTS requires the thiolate form. If your buffer is pH 6.0, the reaction rate drops significantly.

-

Fix: Adjust reaction buffer to pH 7.5 – 8.0 using HEPES or Phosphate. Avoid Tris if you suspect pH drift with temperature.

-

-

Cause 2: Reagent Hydrolysis.

-

Explanation: You diluted MMTS into water 30 minutes before adding it to the protein. It is now mostly methanesulfonic acid.

-

Fix: Add MMTS (dissolved in DMSO) last to the reaction vessel.

-

-

Cause 3: Buried Thiols.

-

Explanation: While MMTS is small, it cannot access hydrophobic cores without denaturants.

-

Fix: If native structure is not required, perform blocking in the presence of 6M Guanidine HCl or 8M Urea.

-

Scenario B: Protein Precipitation

Symptom: The solution turns cloudy immediately upon MMTS addition.

-

Cause 1: Hydrophobic Aggregation.

-

Explanation: Blocking surface cysteines with a methyl group (

) increases surface hydrophobicity compared to the charged thiolate ( -

Fix: Add low concentrations of non-ionic detergent (e.g., 0.05% Tween-20) or increase salt concentration (150mM - 300mM NaCl) to stabilize the modified protein.

-

-

Cause 2: Solvent Shock.

-

Explanation: Adding a large volume of MMTS-in-Ethanol caused local precipitation.

-

Fix: Ensure the organic solvent concentration in the final mix remains <5%.

-

Scenario C: Mass Spectrometry Anomalies

Symptom: You do not see the expected mass shift.

-

The "Golden Rule" of MMTS Mass Spec:

-

Expected Shift: +46.08 Da per cysteine.

-

Calculation: Formula added is

(47 Da). Formula lost is

-

-

Problem: You see a shift of -34 Da .

-

Diagnosis:Beta-elimination. At high pH (>9.0), the alkylated cysteine can undergo elimination to form Dehydroalanine (DHA), losing the

group and the -

Fix: Keep pH strictly below 8.5 during labeling and processing.

-

Comparative Analysis: MMTS vs. The World

Use this table to justify your reagent choice in experimental design documentation.

| Feature | MMTS (S-methyl methanethiosulfonate) | NEM (N-ethylmaleimide) | IAM (Iodoacetamide) |

| Reversibility | Yes (w/ DTT/BME) | No (Thioether bond) | No (Thioether bond) |

| Reaction Speed | Very Fast (< 10 min) | Fast (15-30 min) | Slow (30-60 min) |

| Mass Shift | +46 Da | +125 Da | +57 Da |

| Selectivity | High for Cys | High, but reacts w/ Lys at high pH | High, but reacts w/ His at high pH |

| Permeability | Membrane Permeable | Membrane Permeable | IAM: Permeable / IAA: Impermeable |

| Stability | Low (Hydrolyzes) | Moderate | Stable (Light sensitive) |

Validated Protocol: Reversible Blocking of Enzyme Active Sites

Objective: Block catalytic cysteine to prevent oxidation during purification, then restore activity.

Materials:

-

Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.5.

-

MMTS Stock: 200 mM in DMSO (Freshly prepared).

-

Rescue Buffer: 100 mM DTT in Buffer A.

Step-by-Step:

-

Preparation: Dilute protein to 1 mg/mL in Buffer A.

-

Blocking: Add MMTS Stock to a final concentration of 2 mM (approx. 200-fold molar excess over protein).

-

Tech Note: Do not vortex vigorously; MMTS is volatile. Invert gently.

-

-

Incubation: Incubate at Room Temperature for 20 minutes.

-

Quenching (Optional): If downstream assay is sensitive to MMTS, remove excess reagent via Zeba Spin Desalting Column or dialysis.

-

Checkpoint: Verify loss of activity (if enzyme) or mass shift (+46 Da) via LC-MS.

-

-

Rescue (Reversal): Add DTT to a final concentration of 10-50 mM. Incubate for 30 minutes at 37°C.

-

Validation: Assay for regained enzymatic activity. Expect 90-95% recovery.

References

-

Bednar, R. A. (1990).[2] Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase.[2] Biochemistry, 29(15), 3684–3690.

- Nagy, P., & Winterbourn, C. C. (2010). Redox chemistry of biological thiols. Advances in Molecular Toxicology, 4, 183-222. (Contextual grounding for thiol-disulfide exchange mechanisms).

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846.

-

Beitz, E. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins.[3] Membranes, 13(7), 630.

-

Makarov, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS).[4] Journal of Biomolecular Structure and Dynamics, 37.

Sources

- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: MMTS (Methyl Methanethiosulfonate)

Current Status: Operational Topic: Stability, Storage, and Experimental Troubleshooting Ticket Priority: High (Reagent Volatility & Hydrolysis Sensitivity)

Core Directive & Overview

What is MMTS? Methyl Methanethiosulfonate (MMTS) is a sulfhydryl-reactive reagent that specifically and reversibly blocks cysteine residues (thiols) by converting them into dithiomethane (–S–S–CH₃) derivatives.[1]

Why use MMTS over NEM or Iodoacetamide?

-

Reversibility: Unlike N-ethylmaleimide (NEM) or iodoacetamide, the MMTS modification can be reversed using reducing agents like DTT or

-mercaptoethanol [1]. -

Size: The methyl group added is small (47 Da), minimizing steric disruption compared to bulkier alkylating agents. This makes it ideal for Cysteine Scanning Mutagenesis (SCAM) to probe channel pore accessibility [2].

Storage & Stability (The "Hardware")

MMTS is chemically fragile. It is volatile and susceptible to nucleophilic attack by water (hydrolysis). Improper storage is the #1 cause of experimental failure.

Critical Storage Parameters

| Parameter | Condition | Technical Rationale |

| Temperature | -20°C (Long-term) | Slows spontaneous degradation and hydrolysis. Can be stored at 4°C for days, but -20°C is required for months. |

| Atmosphere | Inert Gas (Ar or N₂) | MMTS oxidizes and hydrolyzes in moist air. Always overlay vials with nitrogen or argon before resealing. |

| Physical State | Liquid/Low-Melting Solid | Melting point is ~20–25°C. It may solidify in the fridge. Do not heat aggressively to melt; gentle hand-warming is sufficient. |

| Container | Glass / Teflon | Volatile sulfur compounds can permeate standard plastics over time. Store in original glass vials with PTFE-lined caps. |

Visualizing the Lifecycle

The following diagram illustrates the critical control points for maintaining MMTS integrity from the manufacturer to the bench.

Caption: Critical control points for MMTS handling. Note that aqueous dilution is the final step, strictly limited to the reaction timeframe to prevent hydrolysis.

Solution Preparation (The "Software")

FAQ: Solvent Compatibility

Q: Can I make a 100 mM stock solution in water? A: NO. MMTS is unstable in water for storage. It hydrolyzes to form methanesulfinic acid and other byproducts.

-

Correct Protocol: Prepare stock solutions (e.g., 200 mM to 1 M) in anhydrous DMSO or DMF .

-

Stability: In anhydrous DMSO at -20°C, MMTS is stable for months. In water, it degrades within hours to days depending on pH.

Q: How do I handle the volatility? A: MMTS has a strong, unpleasant sulfur odor and is volatile.

-

Always handle in a fume hood.

-

Chill the reagent before pipetting to reduce vapor pressure.

-

Use positive displacement pipettes if available, as the low surface tension and high volatility can cause dripping from air-displacement pipettes.

Reaction Mechanism & Reversibility[2]

Understanding the chemistry is vital for troubleshooting "failed" blocking experiments.

Caption: The reversible modification cycle. MMTS blocks the thiol via a disulfide bond, which can be cleaved by reducing agents to restore the native protein.

Troubleshooting Guide

Scenario 1: "My protein precipitated after adding MMTS."

-

Cause A: Solvent Shock. If you added a large volume of DMSO stock directly to the protein.

-

Fix: Ensure the final DMSO concentration is < 1% (or your protein's tolerance limit).

-

-

Cause B: Over-modification. Modifying buried hydrophobic cysteines can destabilize the fold.

-

Fix: Titrate MMTS concentration down (e.g., 0.1 mM instead of 10 mM) or reduce incubation time.

-

-

Cause C: pH too low.

-

Fix: Ensure pH is near 7.0–8.0. At low pH (< 6.0), solubility of the reagent or protein may change, though MMTS reactivity also drops.

-

Scenario 2: "Incomplete Blocking (Free thiols detected after reaction)."

-

Cause A: Hydrolysis. The MMTS stock was old or stored in water.

-

Fix: Make fresh stock in DMSO.

-

-

Cause B: Oxidation. The protein cysteines were already oxidized (disulfides) before MMTS addition.

-

Fix: Pre-treat protein with DTT, then desalt (remove DTT) using a spin column or dialysis under inert gas, then add MMTS immediately. You cannot add MMTS while DTT is present (they will react with each other).

-

-

Cause C: pH too low.

-

Fix: The thiolate anion (S-) is the reactive species. Reactivity decreases significantly below pH 7. Adjust buffer to pH 7.5–8.0.

-

Scenario 3: "I cannot reverse the modification."

-

Cause: You might be using a weak reducing agent or insufficient concentration.

-

Fix: Use DTT (10–50 mM) or

-Mercaptoethanol (BME) . Incubate for 15–30 minutes at room temperature or 37°C. TCEP is also effective but DTT is the gold standard for reversing mixed disulfides.

Standard Operating Procedure: Cysteine Blocking

Objective: Completely block free sulfhydryl groups on a purified protein.

Reagents:

-

Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5–8.0, 1 mM EDTA (to chelate metals that catalyze oxidation).

-

MMTS Stock: 200 mM in anhydrous DMSO (Freshly prepared).

-

Protein: 1–10 mg/mL in Reaction Buffer.

Protocol:

-

Preparation:

-

Thaw MMTS stock. If solid, warm gently in hands.

-

Ensure Protein is in Reaction Buffer. Note: Tris buffers are acceptable but can contain amine impurities; Phosphate/HEPES are preferred.

-

-

Reaction:

-

Add MMTS to the protein solution to a final concentration of 1–10 mM . (Usually a 20-fold molar excess over total thiols is sufficient).

-

Tip: Predilute the DMSO stock into buffer immediately before adding to protein if the volume is too small to pipette accurately.

-

Incubate for 15–30 minutes at Room Temperature (20–25°C).

-

-

Quenching (Optional but Recommended):

-

If downstream applications are sensitive to MMTS, remove excess reagent using a Desalting Spin Column (e.g., Zeba or PD-10) equilibrated with the buffer of choice.

-

Alternative: Dialysis (slower, risk of oxidation).

-

-

Validation (Self-Validating Step):

-

Perform an Ellman’s Assay (DTNB) on a small aliquot.

-

Result: The MMTS-treated sample should show zero absorbance at 412 nm compared to the untreated control.

-

-

Reversal (If required):

-

Add DTT to a final concentration of 10–50 mM. Incubate 30 mins.

-

Desalt to remove DTT and methanethiol byproducts.

-

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Available at: [Link]

- Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430.

Sources

Technical Support Center: Cysteine Derivatization & Thiol Protection

Welcome to the technical support center for advanced protein modification workflows. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers working with S-methyl methanethiosulfonate (MMTS) for cysteine modification and its subsequent removal. My goal is to provide you with the foundational knowledge and practical steps necessary to ensure the integrity and functionality of your protein samples post-modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using MMTS in protein chemistry?

MMTS is a thiol-reactive compound primarily used to reversibly block or "cap" free cysteine residues on a protein. This process, known as S-methylthiolation, converts the reactive sulfhydryl group (-SH) into a methyl disulfide group (-S-S-CH₃). This modification is crucial for several reasons:

-

Preventing Unwanted Disulfide Bonds: Free cysteines are prone to oxidation, which can lead to the formation of incorrect intra- or intermolecular disulfide bonds, causing protein aggregation and loss of function.

-

Controlling Specific Reactions: In complex protein modifications or peptide mapping experiments, blocking cysteines with MMTS ensures that subsequent reactions occur at other specific amino acid residues.

-

Improving Protein Solubility: In some cases, capping reactive cysteines can prevent aggregation and improve the overall solubility and stability of the protein during purification or analysis.

Q2: How does the reaction between MMTS and a cysteine residue work?

The reaction is a nucleophilic attack by the thiolate anion (R-S⁻) of the cysteine residue on the sulfur atom of the MMTS molecule that is bonded to the methyl group. This results in the formation of a mixed disulfide bond (R-S-S-CH₃) and the release of a methanethiolate leaving group. The reaction is typically fast and specific for cysteine residues under appropriate pH conditions (usually slightly alkaline, pH 7-9) to favor the deprotonated thiolate form.

Q3: Why is the removal of MMTS often a necessary step?

While MMTS modification is beneficial for specific experimental stages, it is often critical to remove the blocking group to restore the native protein structure and function. This is essential for:

-

Functional Assays: To study the biological activity of the protein, the native, unmodified cysteine residues are often required.

-

Structural Studies: For techniques like X-ray crystallography or NMR, the presence of the MMTS group could interfere with the natural protein conformation.

-

Downstream Conjugation: If the cysteine residue is the intended site for conjugation (e.g., with a fluorescent dye or another molecule), the MMTS block must first be removed.

Troubleshooting Guide: MMTS Removal

Issue 1: Incomplete Removal of MMTS from the Protein Sample

Symptoms:

-

Mass spectrometry analysis shows a persistent mass shift corresponding to the MMTS adduct (+46 Da).

-

Downstream cysteine-specific labeling reactions have very low efficiency.

-

Ellman's assay indicates a lower-than-expected concentration of free thiols.

Root Causes & Solutions:

-

Insufficient Reducing Agent: The most common reason for incomplete removal is an inadequate concentration or reactivity of the reducing agent used to cleave the S-S-CH₃ bond.

-

Solution: Increase the molar excess of the reducing agent. A 20- to 50-fold molar excess of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) over the protein concentration is a good starting point. TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.

-

-

Suboptimal Reaction Conditions: The efficiency of the reduction reaction is sensitive to pH and temperature.

-

Solution: Ensure the reaction buffer has a pH between 7.5 and 8.5. While reduction can occur at neutral pH, slightly alkaline conditions can improve the rate. Incubating the reaction at room temperature or 37°C for 1-2 hours can also enhance the efficiency of the removal process.

-

-

Steric Hindrance: The MMTS-modified cysteine may be located in a sterically hindered region of the protein, making it less accessible to the reducing agent.

-

Solution: Consider adding a mild denaturant (e.g., 0.5 - 2 M urea or guanidine hydrochloride) to the reaction buffer. This can partially unfold the protein, improving the accessibility of the modified cysteine. Always perform a buffer exchange step afterward to remove the denaturant.

-

Issue 2: Protein Precipitation or Aggregation During MMTS Removal

Symptoms:

-

Visible turbidity or precipitate forms in the sample tube during or after the addition of the reducing agent.

-

Significant loss of protein concentration as measured by A280 or a BCA assay.

Root Causes & Solutions:

-

Exposure of Hydrophobic Regions: As the MMTS groups are removed, the newly exposed, reactive cysteine residues can lead to the formation of incorrect intermolecular disulfide bonds, a primary driver of aggregation.

-

Solution 1: Optimize Protein Concentration: Work with a lower protein concentration (e.g., < 1 mg/mL) to reduce the likelihood of intermolecular interactions.

-

Solution 2: Include Additives: Incorporate additives in the buffer that are known to increase protein stability and solubility. This can include L-arginine (0.5 - 1 M) or non-detergent sulfobetaines.

-

-

Buffer Incompatibility: The chosen buffer system may not be optimal for the protein's stability once the protective MMTS groups are gone.

-

Solution: Perform a buffer screen to identify the optimal pH and salt concentration for your specific protein's solubility. Sometimes, a simple change in buffer (e.g., from phosphate to HEPES) can have a significant impact.

-

Experimental Protocols

Protocol 1: MMTS Removal using Dithiothreitol (DTT)

This protocol outlines the standard procedure for removing MMTS adducts from a protein sample using DTT, followed by the removal of excess reducing agent.

Workflow Diagram:

Caption: Workflow for MMTS removal using DTT.

Step-by-Step Methodology:

-

Preparation: Start with your MMTS-modified protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).

-

DTT Addition: Prepare a fresh stock solution of DTT (e.g., 1 M in water). Add DTT to the protein sample to achieve a final concentration that is a 20- to 50-fold molar excess relative to the protein.

-

Incubation: Gently mix the sample and incubate for 1-2 hours at room temperature or 37°C.

-

Removal of Excess DTT: It is critical to remove the excess DTT and the reaction byproducts. The recommended method is Size-Exclusion Chromatography (SEC), such as a desalting column, which efficiently separates the protein from small molecules. Alternatively, dialysis or diafiltration can be used.

-

Verification: Confirm the complete removal of the MMTS group and the regeneration of the free thiol using mass spectrometry (look for the mass decrease of 46 Da) and/or Ellman's assay to quantify the free sulfhydryl groups.

Protocol 2: Verification of Free Thiols using Ellman's Assay

This assay quantitatively measures the concentration of free sulfhydryl groups in a sample.

-

Prepare Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

Ellman's Reagent (DTNB): 4 mg/mL in the reaction buffer.

-

Cysteine Standard Curve: Prepare a series of known concentrations of L-cysteine (e.g., 0-100 µM) in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of your protein sample (and cysteine standards) to separate wells.

-

Add 200 µL of the reaction buffer to each well.

-

Add 10 µL of the DTNB solution to each well.

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Measurement: Read the absorbance at 412 nm using a plate reader.

-

Calculation: Subtract the absorbance of a blank (buffer + DTNB) from your sample readings. Use the cysteine standard curve to determine the concentration of free thiols in your protein sample.

Data Summary Table

| Method for Removal | Molar Excess | Typical Incubation | Pros | Cons |

| Dithiothreitol (DTT) | 20-50x | 1-2h at RT/37°C | Effective, widely used. | Can form intramolecular disulfides; has a strong odor. |

| TCEP | 10-20x | 30-60 min at RT | More stable and potent than DTT, odorless, effective over a wider pH range. | More expensive than DTT. |

| Dialysis/Diafiltration | N/A | Multiple buffer exchanges over 24-48h | Can remove MMTS without chemical reagents if the modification is reversible by equilibrium shift. | Often very slow and inefficient for covalent modifications. |

| Size-Exclusion Chromatography (SEC) | N/A | N/A | Primarily used to remove excess reagents post-reduction, not for the primary cleavage reaction. | Not a primary removal method for the covalent adduct. |

Mechanism of MMTS Removal by a Reducing Agent (DTT):

Caption: Reductive cleavage of MMTS by DTT.

References

Technical Support Center: MMTS Labeling & Cysteine Scanning